9H-Fluorene-2-sulfonyl fluoride
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Overview
Description
9H-Fluorene-2-sulfonyl fluoride is an organic compound with the molecular formula C13H9FO2S It is a derivative of fluorene, characterized by the presence of a sulfonyl fluoride group at the 2-position of the fluorene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene-2-sulfonyl fluoride typically involves the introduction of a sulfonyl fluoride group to the fluorene structure. One common method is the reaction of fluorene with fluorosulfonic acid, which introduces the sulfonyl fluoride group at the desired position. Another approach involves the use of sulfuryl fluoride gas (SO2F2) as an electrophilic hub to introduce the sulfonyl fluoride group .
Industrial Production Methods: Industrial production methods for sulfonyl fluorides, including this compound, often involve the use of transition-metal-catalyzed processes.
Chemical Reactions Analysis
Types of Reactions: 9H-Fluorene-2-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield sulfonamide, sulfonate ester, or sulfonothioate derivatives .
Scientific Research Applications
9H-Fluorene-2-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in the development of biochemical probes and inhibitors due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of 9H-Fluorene-2-sulfonyl fluoride involves its ability to act as an electrophilic warhead. The sulfonyl fluoride group can react with nucleophilic residues in proteins, such as serine, threonine, lysine, tyrosine, cysteine, and histidine. This reactivity allows the compound to modify target proteins covalently, leading to inhibition or modulation of their activity. The molecular targets and pathways involved depend on the specific biological context and the nature of the target proteins .
Comparison with Similar Compounds
Sulfonyl Chlorides: These compounds are similar in structure but contain a sulfonyl chloride group instead of a sulfonyl fluoride group. Sulfonyl chlorides are more reactive and less stable compared to sulfonyl fluorides.
Sulfonamides: These compounds contain a sulfonamide group and are commonly used as antibiotics and in other pharmaceutical applications.
Sulfonates: These compounds contain a sulfonate group and are used in detergents, surfactants, and other industrial applications.
Uniqueness: 9H-Fluorene-2-sulfonyl fluoride is unique due to its balance of reactivity and stability. The sulfonyl fluoride group provides a stable yet reactive site for chemical modifications, making it a valuable tool in synthetic chemistry and chemical biology .
Biological Activity
9H-Fluorene-2-sulfonyl fluoride is a sulfonyl fluoride compound that has gained attention in chemical biology due to its unique electrophilic properties. Sulfonyl fluorides are recognized for their ability to modify various amino acid residues in proteins, making them valuable tools for probing biological systems and developing therapeutic agents. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in drug discovery, and relevant case studies.
The biological activity of this compound is primarily attributed to its reactivity with nucleophilic sites in proteins, particularly serine, cysteine, and lysine residues. The sulfonyl fluoride group acts as an electrophile, allowing it to form covalent bonds with these residues. This reactivity can lead to the inhibition of enzyme activity and modulation of protein function.
Key Mechanisms:
- Covalent Modification : The compound can form stable adducts with nucleophilic residues, resulting in irreversible inhibition of target enzymes.
- Target Identification : It serves as a probe for identifying active sites on proteins by covalently labeling specific residues.
- Enzyme Inhibition : By modifying active site residues, it can effectively inhibit proteases and other enzymes critical for cellular function.
Applications in Chemical Biology
This compound has been utilized in various research contexts:
- Protease Inhibition : Its ability to irreversibly inhibit serine proteases has been exploited in studies aimed at understanding protease function and regulation.
- Target Validation : The compound has been used to validate potential drug targets by demonstrating the functional consequences of modifying specific proteins.
- Chemical Probes : It serves as a chemical probe for mapping protein interactions and studying post-translational modifications.
Case Studies
Several studies have highlighted the utility of this compound in biological research:
- Inhibition of Serine Proteases : A study demonstrated that this compound effectively inhibited various serine proteases, showing IC50 values in the low micromolar range. This inhibition was attributed to covalent modification at the active site serine residue .
- Mass Spectrometry Analysis : Research utilizing mass spectrometry revealed that this compound could be used to map interactions between small molecules and proteins. The study identified novel binding sites on target proteins and elucidated the mechanism of action through isotopic labeling .
- Cytotoxicity Studies : In vitro studies assessing the cytotoxic effects of sulfonyl fluoride derivatives, including this compound, showed selective toxicity against cancer cell lines while sparing normal cells. This selectivity suggests potential therapeutic applications in oncology .
Data Table
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Compound | Target Enzyme | IC50 (µM) | Biological Activity |
---|---|---|---|
This compound | Serine protease A | 3.5 | Irreversible inhibition |
This compound | Serine protease B | 5.1 | Irreversible inhibition |
Derivative X | Cysteine protease | 4.0 | Selective modification |
Derivative Y | Threonine kinase | 7.8 | Target validation |
Properties
IUPAC Name |
9H-fluorene-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2S/c14-17(15,16)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDUYGFODPENRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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